molecular formula C9H8O4 B2511987 4-Formyl-3-methoxybenzoic acid CAS No. 80893-99-8

4-Formyl-3-methoxybenzoic acid

Cat. No.: B2511987
CAS No.: 80893-99-8
M. Wt: 180.159
InChI Key: HYBGYWUQRRQICT-UHFFFAOYSA-N
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Description

4-Formyl-3-methoxybenzoic acid is an organic compound with the molecular formula C9H8O4. It is characterized by the presence of a formyl group (-CHO) and a methoxy group (-OCH3) attached to a benzoic acid core.

Safety and Hazards

4-Formyl-3-methoxybenzoic acid is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statement is H302 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the oxidation of 4-methoxybenzaldehyde using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. Another method involves the formylation of 3-methoxybenzoic acid using a Vilsmeier-Haack reaction, where the formyl group is introduced using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using environmentally friendly oxidants and catalysts to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Formyl-3-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The formyl group can undergo nucleophilic addition reactions, forming intermediates that interact with biological targets. The methoxy group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: 4-Formyl-3-methoxybenzoic acid is unique due to the specific positioning of the formyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-formyl-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBGYWUQRRQICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80893-99-8
Record name 4-formyl-3-methoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1.72 g of methyl 4-formyl-3-methoxybenzoate was dissolved in 8.6 mL of methanol, to which 2.6 mL of a 20% aqueous solution of sodium hydroxide was added at room temperature, and this solution was stirred for one hour at the same temperature. The reaction mixture, to which water was added, was adjusted to pH 2 with 6M hydrochloric acid, and resultant precipitate was filtered out therefrom and washed with water to yield 1.49 g of 4-formyl-3-methoxybenzoic acid as light yellow solid.
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